molecular formula C15H21NO2 B262603 N-cyclopentyl-3-(4-methoxyphenyl)propanamide

N-cyclopentyl-3-(4-methoxyphenyl)propanamide

Cat. No. B262603
M. Wt: 247.33 g/mol
InChI Key: DLFGXUCTWFRLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-(4-methoxyphenyl)propanamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA aminotransferase, CPP-115 increases the concentration of GABA in the brain, resulting in enhanced GABAergic neurotransmission.

Mechanism of Action

N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 exerts its pharmacological effects by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 increases the concentration of GABA in the brain, resulting in enhanced GABAergic neurotransmission. This leads to a decrease in neuronal excitability, which is thought to underlie the anticonvulsant, anxiolytic, and antidepressant effects of N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability, which is thought to underlie the anticonvulsant, anxiolytic, and antidepressant effects of N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115. Furthermore, N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 has been shown to increase the expression of GABA receptors in the brain, which further enhances GABAergic neurotransmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 is its high selectivity for GABA aminotransferase, which minimizes off-target effects. Furthermore, N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 has a long half-life and can be administered orally, which makes it a convenient drug for preclinical studies. However, one of the limitations of N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, the high potency of N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 can make it difficult to achieve a therapeutic dose without inducing toxicity.

Future Directions

N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 has shown promising results in preclinical studies for various neurological and psychiatric disorders. Future research should focus on optimizing the pharmacokinetic properties of N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 to improve its efficacy and reduce its toxicity. Additionally, the potential therapeutic applications of N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 in human subjects should be further explored in clinical trials. Finally, the mechanism of action of N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 should be further elucidated to better understand its effects on GABAergic neurotransmission and neuronal excitability.

Synthesis Methods

N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 can be synthesized using a multi-step synthetic route that involves the reaction of cyclopentylmagnesium bromide with 4-methoxybenzaldehyde, followed by reduction with sodium borohydride and subsequent reaction with 3-bromo-N-(tert-butoxycarbonyl)propanamide. The final product is obtained after deprotection of the tert-butoxycarbonyl group using trifluoroacetic acid.

Scientific Research Applications

N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Furthermore, N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 has been shown to reduce drug-seeking behavior in animal models of addiction and alleviate anxiety and depression-like behaviors in rodent models.

properties

Product Name

N-cyclopentyl-3-(4-methoxyphenyl)propanamide

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-cyclopentyl-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C15H21NO2/c1-18-14-9-6-12(7-10-14)8-11-15(17)16-13-4-2-3-5-13/h6-7,9-10,13H,2-5,8,11H2,1H3,(H,16,17)

InChI Key

DLFGXUCTWFRLTB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CCCC2

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.